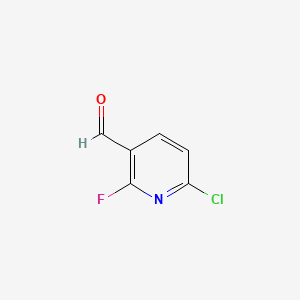
6-Chloro-2-fluoronicotinaldehyde
Descripción general
Descripción
6-Chloro-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-fluoronicotinaldehyde consists of a six-membered aromatic ring (a pyridine ring) with chlorine (Cl), fluorine (F), and an aldehyde group (-CHO) attached to it . The InChI code for this compound is 1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .Physical And Chemical Properties Analysis
6-Chloro-2-fluoronicotinaldehyde has a molecular weight of 159.55 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 255.5±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
6-Chloro-2-fluoronicotinaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various heterocyclic compounds when reacted with different nucleophiles. For instance, it can undergo condensation reactions to form Schiff bases, which are valuable in synthesizing pharmaceuticals and fine chemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is used to develop new drug candidates. Its chloro and fluoro substituents make it a valuable precursor for the synthesis of potential therapeutic agents, particularly in the realm of anti-inflammatory and anticancer drugs .
Material Science
The compound’s unique structure is beneficial in material science, where it can be used to create novel polymers with specific fluorescence properties. These polymers can be applied in the development of new materials for organic light-emitting diodes (OLEDs) .
Agrochemical Development
6-Chloro-2-fluoronicotinaldehyde is also explored in the agrochemical industry for the synthesis of new pesticides and herbicides. Its molecular framework is conducive to creating compounds with selective toxicity towards certain pests or weeds .
Analytical Chemistry
In analytical chemistry, derivatives of 6-Chloro-2-fluoronicotinaldehyde can be used as reagents or chromophores in the development of new analytical methods. These derivatives enhance the detection of various analytes through spectroscopic techniques .
Catalysis
This compound can act as a ligand precursor in catalysis. By forming complexes with metals, it can catalyze various chemical reactions, including cross-coupling reactions that are pivotal in creating complex organic molecules .
Biochemistry Research
Researchers utilize 6-Chloro-2-fluoronicotinaldehyde in biochemistry for probing enzyme mechanisms. It can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate the function of enzymes in biological systems .
Nanotechnology
Lastly, in the field of nanotechnology, this compound is used to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for medical applications, such as targeted drug delivery systems .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 6-Chloro-2-fluoronicotinaldehyde are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other nicotinaldehydes, it may interact with its targets through the aldehyde group, which can form covalent bonds with amino acid residues in proteins .
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 1.39 (iLOGP), 1.71 (XLOGP3), 2.11 (WLOGP), 0.83 (MLOGP), and 2.57 (SILICOS-IT), with a consensus Log Po/w of 1.72 .
Result of Action
The molecular and cellular effects of 6-Chloro-2-fluoronicotinaldehyde’s action are currently unknown. Given the compound’s potential interactions with proteins via its aldehyde group, it may modulate protein function and subsequently affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-fluoronicotinaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C . Furthermore, the compound’s solubility, which can impact its bioavailability and efficacy, is influenced by the pH of the environment .
Propiedades
IUPAC Name |
6-chloro-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIFMKYYVLAEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679603 | |
| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093880-37-5 | |
| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


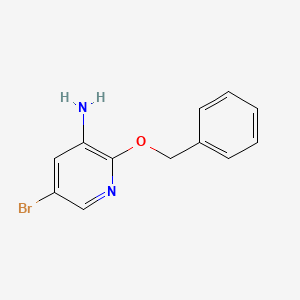


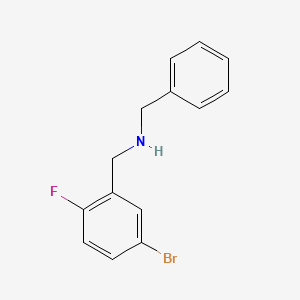
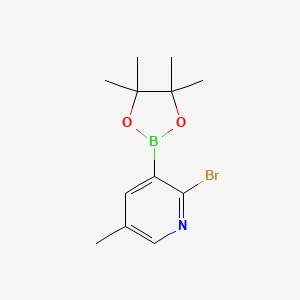


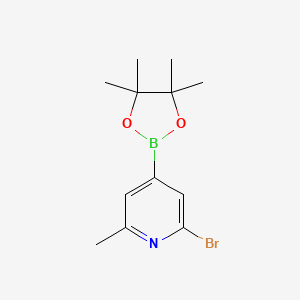
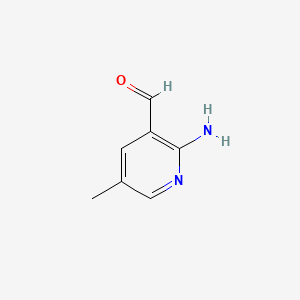
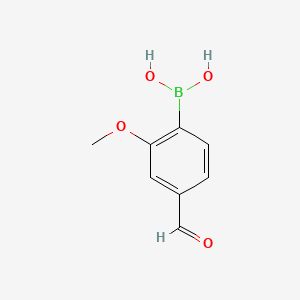
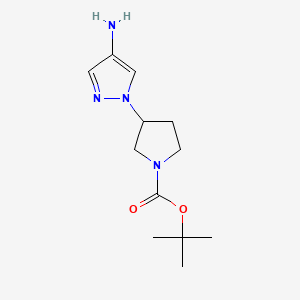
![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)
